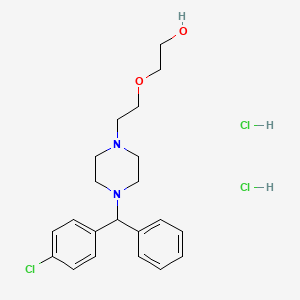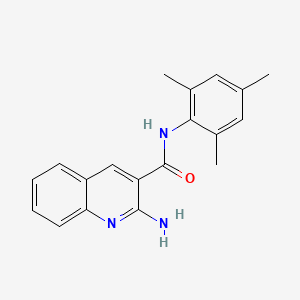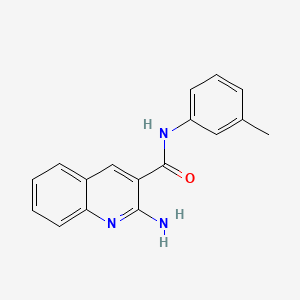
HUMAN BETACELLULIN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Human betacellulin is a protein encoded by the BTC gene located on chromosome 4 at locus 4q13-q21 . It is a member of the epidermal growth factor family and functions as a ligand for the epidermal growth factor receptor . Initially identified as a mitogen, betacellulin plays a significant role in the growth and differentiation of various cell types, including pancreatic beta cells .
准备方法
Synthetic Routes and Reaction Conditions: Betacellulin can be synthesized using recombinant DNA technology. The gene encoding betacellulin is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or mammalian cells . The host cells are cultured under optimal conditions to express the betacellulin protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In industrial settings, large-scale production of betacellulin involves the use of bioreactors to culture the host cells expressing the protein . The cells are harvested, and the betacellulin is extracted and purified using a series of chromatographic steps to ensure high purity and yield .
化学反应分析
Types of Reactions: Betacellulin primarily undergoes binding interactions with epidermal growth factor receptors (ErbBs), including ErbB-1, ErbB-2, ErbB-3, and ErbB-4 . These interactions lead to the activation of downstream signaling pathways that promote cell proliferation and differentiation .
Common Reagents and Conditions: The binding of betacellulin to its receptors typically occurs under physiological conditions, with optimal activity observed at neutral pH and body temperature . Specific inhibitors such as AG1478 and AG825 can block the activity of ErbB-1 and ErbB-2, respectively .
Major Products Formed: The primary outcome of betacellulin-receptor interactions is the activation of signaling pathways that lead to cellular responses such as DNA synthesis, cell cycle progression, and increased expression of insulin receptor substrate-2 .
科学研究应用
Chemistry: In chemistry, betacellulin is used as a model protein to study protein-receptor interactions and the effects of growth factors on cellular processes .
Biology: Betacellulin plays a crucial role in the differentiation and proliferation of pancreatic beta cells, making it a valuable tool in diabetes research .
Medicine: Betacellulin has therapeutic potential in the treatment of diabetes by promoting the regeneration of beta cells . It is also being investigated for its role in wound healing and tissue repair .
Industry: In the biotechnology industry, betacellulin is used in the development of cell culture media and as a component in regenerative medicine products .
作用机制
Betacellulin exerts its effects by binding to epidermal growth factor receptors, leading to the activation of downstream signaling pathways such as the MAPK cascade and the PI3K/AKT pathway . These pathways promote cell proliferation, differentiation, and survival . Betacellulin also increases the expression of insulin receptor substrate-2, which is crucial for beta cell function .
相似化合物的比较
Similar Compounds:
- Epidermal growth factor (EGF)
- Transforming growth factor-alpha (TGF-α)
- Heparin-binding EGF-like growth factor (HB-EGF)
Uniqueness: While all these compounds are members of the epidermal growth factor family and share similar receptor-binding properties, betacellulin is unique in its potent mitogenic effects on pancreatic beta cells and its potential therapeutic applications in diabetes .
属性
CAS 编号 |
163150-12-7 |
|---|---|
分子式 |
C10H8FNO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





